Danusertib (formerly PHA-739358) is a small-molecule inhibitor that acts on multiple kinases. [] Initially developed by Nerviano Medical Sciences, it is currently being investigated for its potential in cancer treatment. [, ] Danusertib demonstrates potent inhibitory activity against all members of the Aurora kinase family (A, B, and C) [, ], which are crucial for cell division and frequently overexpressed in various cancer types. [] Additionally, danusertib exhibits inhibitory activity against Bcr-Abl, a tyrosine kinase implicated in chronic myeloid leukemia (CML). [, , ]
a) Combination Therapies: Exploring the efficacy of danusertib in combination with other anticancer agents, including chemotherapy, radiotherapy, or other targeted therapies, to enhance its therapeutic index and overcome drug resistance. [, ]
b) Personalized Medicine: Identifying biomarkers that can predict which patients are most likely to benefit from danusertib treatment, allowing for more personalized and effective cancer therapy. [, ]
d) Understanding Resistance Mechanisms: Investigating the complex mechanisms underlying acquired resistance to danusertib, including the role of drug efflux pumps, mutations in target kinases, and activation of alternative signaling pathways. []
e) Expanding Clinical Applications: Exploring the potential of danusertib in treating a wider range of cancers beyond its initial focus on CML and solid tumors, leveraging its multi-kinase inhibitory activity. []
Danusertib is derived from a class of compounds known as pyrrolopyrazoles. It was initially developed as a cancer therapeutic and has shown promise in various preclinical and clinical studies. The compound is classified under the category of kinase inhibitors, specifically targeting the Aurora family of serine/threonine kinases that play crucial roles in cell division and proliferation .
The synthesis of danusertib involves several key steps, typically starting from 3-amino-5-Boc-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole. The synthesis can be summarized as follows:
The synthesis parameters include controlling reaction temperatures and times to optimize yield and purity. Reagents are typically sourced from established chemical suppliers, and characterization is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Danusertib has a complex molecular structure characterized by a tetrahydropyrrole ring fused with a pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 284.37 g/mol. The structural features include:
The three-dimensional conformation of danusertib facilitates its interaction with Aurora kinases, allowing it to effectively inhibit their activity .
Danusertib primarily participates in biochemical reactions involving protein kinases. Its mechanism of action includes:
The compound's reactivity can be influenced by various factors such as pH and temperature, which can affect its stability and binding affinity to target enzymes .
The mechanism of action of danusertib involves several key pathways:
Danusertib exhibits several notable physical and chemical properties:
These properties influence its formulation for clinical use and efficacy in biological systems .
Danusertib has diverse applications primarily in cancer therapeutics but also shows potential in treating parasitic diseases:
Danusertib (formerly PHA-739358) is a potent ATP-competitive inhibitor targeting all three members of the Aurora kinase family: AURKA, AURKB, and AURKC. It exhibits low nanomolar half-maximal inhibitory concentrations (IC₅₀) against these kinases, with values of 13 nM for AURKA, 79 nM for AURKB, and 61 nM for AURKC [3]. This pan-inhibitory profile stems from danusertib’s ability to bind the conserved ATP-binding pockets across Aurora isoforms, disrupting their catalytic activities. Aurora kinases are overexpressed in numerous cancers (e.g., gastric, breast, and hematological malignancies), where they drive mitotic dysregulation, chromosomal instability, and oncogenic signaling [5]. Danusertib’s broad anti-Aurora activity induces mitotic catastrophe:
Table 1: Danusertib’s Inhibition Profile Against Aurora Kinases
Kinase Isoform | IC₅₀ (nM) | Biological Function |
---|---|---|
AURKA | 13 | Centrosome maturation, spindle assembly |
AURKB | 79 | Chromosome alignment, cytokinesis |
AURKC | 61 | Meiotic regulation, spermatogenesis |
The high-affinity binding of danusertib to Aurora kinases is governed by its interactions with critical residues in the ATP-binding cleft. Structural analyses reveal that danusertib stabilizes Aurora A (AURKA) in an inactive "DFG-out" conformation, where the conserved Asp-Phe-Gly (DFG) motif rotates outward, enlarging the hydrophobic pocket [8]. Key interactions include:
Unlike Aurora A, Aurora B inhibition involves danusertib’s accommodation in a shallower ATP-binding pocket, leveraging electrostatic interactions with Arg159 and Glu161 [6]. This differential engagement underpins danusertib’s pan-Aurora efficacy despite structural variations across isoforms.
Beyond Aurora kinases, danusertib inhibits the Bcr-Abl tyrosine kinase—including the "gatekeeper" T315I mutant, which confers resistance to imatinib and other first-line tyrosine kinase inhibitors (TKIs). The T315I mutation substitutes isoleucine for threonine at residue 315, sterically blocking drug access in conventional TKIs [4]. Danusertib overcomes this resistance through:
Table 2: Danusertib’s Activity Against Bcr-Abl Mutants
Bcr-Abl Variant | Clinical Resistance Profile | Danusertib Efficacy |
---|---|---|
Wild-type | Sensitive to imatinib | IC₅₀ < 100 nM |
T315I mutant | Resistant to all 1st-gen TKIs | IC₅₀ = 20–40 nM |
In chronic myeloid leukemia (CML) models, danusertib suppresses T315I-positive clones by blocking Bcr-Abl–mediated PI3K/Akt/mTOR and RAS/RAF/MEK pathways, inducing apoptosis [1] [9].
Aurora B is the primary kinase phosphorylating histone H3 at serine 10 (H3S10ph), a chromatin mark essential for chromosome condensation during mitosis [10]. Danusertib disrupts this process through:
These effects converge to trigger mitotic catastrophe, a hallmark of danusertib’s anti-tumor activity, particularly in cancers overexpressing Aurora B (e.g., gastric adenocarcinoma and head/neck squamous cell carcinoma) [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7